Mmb-chm7aica
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Overview
Description
MMB-CHM7AICA: is a synthetic cannabinoid that is structurally similar to other known synthetic cannabinoids. It is primarily used as an analytical reference standard in forensic and research applications . The compound has a molecular formula of C21H29N3O3 and a molecular weight of 371.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MMB-CHM7AICA involves the formation of a pyrrolo[2,3-b]pyridine core structure, which is then functionalized with a cyclohexylmethyl group and a valinate ester. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is typically produced in specialized chemical laboratories equipped to handle synthetic cannabinoids, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: MMB-CHM7AICA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: MMB-CHM7AICA is used as an analytical reference standard in mass spectrometry and other analytical techniques to identify and quantify synthetic cannabinoids in various samples .
Biology: In biological research, this compound is studied for its interactions with cannabinoid receptors and its potential effects on biological systems .
Medicine: While not used therapeutically, this compound is valuable in medical research to understand the pharmacological effects of synthetic cannabinoids and their potential therapeutic applications .
Industry: In the forensic industry, this compound is used to develop and validate analytical methods for detecting synthetic cannabinoids in biological and environmental samples .
Mechanism of Action
MMB-CHM7AICA exerts its effects by interacting with cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. These interactions can modulate various physiological processes, including pain perception, mood, and appetite . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
MMB-CHMICA: Another synthetic cannabinoid with a similar structure but different functional groups.
AMB-CHMICA: A related compound with slight variations in its chemical structure.
Uniqueness: MMB-CHM7AICA is unique due to its specific pyrrolo[2,3-b]pyridine core structure and the presence of a cyclohexylmethyl group and valinate ester. These structural features contribute to its distinct pharmacological profile and analytical properties .
Properties
Molecular Formula |
C21H29N3O3 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[1-(cyclohexylmethyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C21H29N3O3/c1-14(2)18(21(26)27-3)23-20(25)17-13-24(12-15-8-5-4-6-9-15)19-16(17)10-7-11-22-19/h7,10-11,13-15,18H,4-6,8-9,12H2,1-3H3,(H,23,25)/t18-/m0/s1 |
InChI Key |
BVRHBBMVQJXQAR-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CC3CCCCC3 |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CC3CCCCC3 |
Origin of Product |
United States |
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